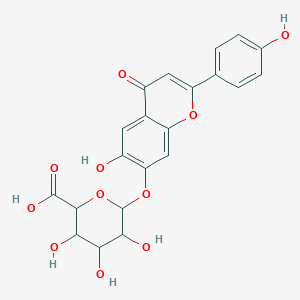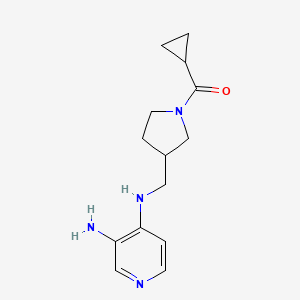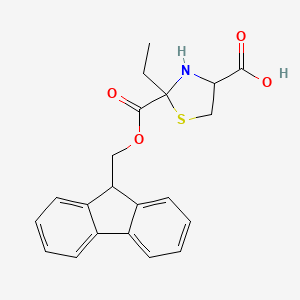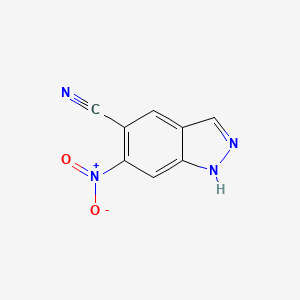
H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-DL-Ser-DL-xiIle-Gly-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Lys-DL-Ala-DL-Leu-DL-Pro-DL-Val-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Lys-DL-xiIle-DL-Ala-DL-Leu-DL-Pro-DL-xiIle-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Pro-OH” is a complex peptide consisting of multiple amino acids. This peptide sequence includes both standard amino acids like serine, alanine, phenylalanine, lysine, leucine, proline, and valine, as well as non-standard amino acids denoted by “xiIle”. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this one can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like this one are used as model compounds to study protein folding, stability, and interactions. They are also used in the development of new synthetic methodologies.
Biology
In biological research, such peptides can be used to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Peptides have therapeutic potential and are used in the development of peptide-based drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, a peptide might inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-DL-Ser-DL-Ala-DL-Phe-DL-Lys-DL-Leu-DL-Pro-OH: A shorter peptide with similar amino acid composition.
H-DL-Ser-DL-Val-DL-Ala-DL-Phe-DL-Lys-DL-Leu-DL-Pro-OH: Another peptide with valine instead of isoleucine.
Uniqueness
The uniqueness of the compound lies in its specific sequence and the presence of non-standard amino acids like “xiIle”. This sequence can confer unique biological activities and properties not found in other peptides.
Eigenschaften
Molekularformel |
C138H241N35O32 |
|---|---|
Molekulargewicht |
2902.6 g/mol |
IUPAC-Name |
1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C138H241N35O32/c1-24-78(13)108(167-119(185)90(145)72-174)130(196)147-71-106(177)156-101(73-175)127(193)151-84(19)115(181)162-97(69-89-46-29-28-30-47-89)126(192)161-95(52-35-41-61-143)123(189)159-93(50-33-39-59-141)121(187)150-85(20)117(183)163-98(66-74(5)6)135(201)171-63-43-54-102(171)128(194)166-107(77(11)12)132(198)152-86(21)113(179)158-94(51-34-40-60-142)122(188)160-96(53-36-42-62-144)125(191)168-109(79(14)25-2)131(197)146-70-105(176)155-91(48-31-37-57-139)124(190)169-110(80(15)26-3)133(199)154-88(23)118(184)164-99(67-75(7)8)136(202)172-64-44-55-103(172)129(195)170-111(81(16)27-4)134(200)153-87(22)114(180)157-92(49-32-38-58-140)120(186)149-82(17)112(178)148-83(18)116(182)165-100(68-76(9)10)137(203)173-65-45-56-104(173)138(204)205/h28-30,46-47,74-88,90-104,107-111,174-175H,24-27,31-45,48-73,139-145H2,1-23H3,(H,146,197)(H,147,196)(H,148,178)(H,149,186)(H,150,187)(H,151,193)(H,152,198)(H,153,200)(H,154,199)(H,155,176)(H,156,177)(H,157,180)(H,158,179)(H,159,189)(H,160,188)(H,161,192)(H,162,181)(H,163,183)(H,164,184)(H,165,182)(H,166,194)(H,167,185)(H,168,191)(H,169,190)(H,170,195)(H,204,205) |
InChI-Schlüssel |
ZACMMWJLLMNJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)

![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)

![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)

![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)

![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14797635.png)


